molecular formula C17H19NO B1272342 (1-Benzhydrylazetidin-3-yl)methanol CAS No. 72351-36-1

(1-Benzhydrylazetidin-3-yl)methanol

Cat. No. B1272342
CAS RN: 72351-36-1
M. Wt: 253.34 g/mol
InChI Key: GEFUGGQLCNKIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790885B2

Procedure details

1-Benzhydryl-3-azetidinecarboxylic acid (3.12 g) was suspended in tetrahydrofuran (60 ml), and cooled in an ice-methanol bath under a nitrogen atmosphere. Triethylamine (1.96 ml) was added dropwise, and a solution of ethyl chlorocarbonate (1.34 ml) in tetrahydrofuran (5 ml) was added dropwise over 20 minutes. After the addition, the reaction mixture was stirred at the same temperature for 30 minutes. The reaction mixture was filtered, and the residue was washed with tetrahydrofuran (30 ml). The filtrate was added dropwise to a solution of an aqueous (15 ml) solution of sodium borohydride (1.33 g) cooled in an ice water bath over 15 minutes. After the addition, the reaction mixture was stirred at room temperature. 1N hydrochloric acid (35 ml) was gradually added to the reaction mixture to degrade excess sodium borohydride, and a 1N aqueous solution of sodium hydroxide (35 ml) was added. This was extracted with ethyl acetate (100 ml). The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was concentrated, and the residue was dried under reduced pressure to give the title compound (1.59 g, 54%) as a pale brown solid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][CH:16]([C:18](O)=[O:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(=O)OCC>O1CCCC1>[CH:1]([N:14]1[CH2:17][CH:16]([CH2:18][OH:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)C(=O)O
Step Two
Name
Quantity
1.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-methanol bath under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with tetrahydrofuran (30 ml)
ADDITION
Type
ADDITION
Details
The filtrate was added dropwise to a solution of an aqueous (15 ml) solution of sodium borohydride (1.33 g)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath over 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (35 ml) was gradually added to the reaction mixture
ADDITION
Type
ADDITION
Details
a 1N aqueous solution of sodium hydroxide (35 ml) was added
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.